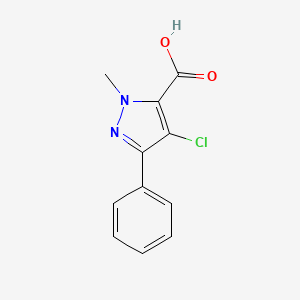

4-chloro-1-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid

説明

特性

IUPAC Name |

4-chloro-2-methyl-5-phenylpyrazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN2O2/c1-14-10(11(15)16)8(12)9(13-14)7-5-3-2-4-6-7/h2-6H,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWIRZKCBAARSEW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C(=N1)C2=CC=CC=C2)Cl)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes

Cyclocondensation of Hydrazines with Dicarbonyl Compounds

The most widely reported method involves cyclocondensation between methylhydrazine and a 1,3-dicarbonyl precursor. For example, ethyl 4-chloro-2,4-dioxopentanoate reacts with methylhydrazine in ethanol under reflux to form the pyrazole ring. The reaction proceeds via enolate formation, followed by nucleophilic attack and dehydration. Key variables include:

- Solvent polarity : Ethanol or methanol enhances solubility of intermediates.

- Temperature : Reflux conditions (78–80°C) optimize ring closure kinetics.

- Substituent effects : The phenyl group at position 3 is introduced via a pre-functionalized diketone, such as 3-phenyl-2,4-pentanedione.

This route typically achieves yields of 65–75%, with the chlorine atom introduced either during diketone synthesis or via post-cyclization halogenation.

Post-Synthetic Modification via Halogenation

Chlorination at position 4 is achievable using N-chlorosuccinimide (NCS) in dimethylformamide (DMF). For instance, 1-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid is treated with NCS (1.2 equiv) at 0°C for 4 hours, followed by gradual warming to room temperature. The reaction exhibits moderate regioselectivity, with the 4-chloro isomer predominating (85:15 ratio versus 5-chloro). Purification via silica gel chromatography isolates the desired product in 68% yield.

Hydrolysis of Ester Precursors

Hydrolysis of ethyl 4-chloro-1-methyl-3-phenyl-1H-pyrazole-5-carboxylate under basic conditions is a high-yielding step. A representative procedure involves:

- Dissolving the ester (10 mmol) in methanol (20 mL).

- Adding aqueous NaOH (4 M, 15 mL) and stirring at 20°C for 2 hours.

- Acidifying with HCl (1 M) to pH 3, followed by extraction with ethyl acetate.

This method achieves 93.1% yield, as reported in a patent by Suzhou Sinovent Pharmaceuticals.

Table 1: Comparative Analysis of Hydrolysis Conditions

| Ester Precursor | Base | Solvent | Time (h) | Yield (%) | Source |

|---|---|---|---|---|---|

| Ethyl 4-chloro-1-methyl-3-phenyl | NaOH (4 M) | MeOH | 2 | 93.1 | |

| Methyl 3-bromo-1-(3-chloro-2-pyridyl) | NaOH (1 M) | EtOH/H₂O | 2 | 92 |

Optimization of Reaction Conditions

Analytical Characterization

Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) are critical for verifying regiochemistry:

Industrial-Scale Production Considerations

Patents from agrochemical manufacturers highlight cost-saving measures:

Emerging Methodologies

Recent advances focus on:

- Microwave-assisted synthesis : Reducing reaction times from 16 hours to <4 hours for intermediate steps.

- Enzymatic hydrolysis : Lipases selectively hydrolyze esters without affecting the chloro substituent, though yields remain suboptimal (50–60%).

化学反応の分析

Types of Reactions

4-chloro-1-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.

Coupling Reactions: It can be involved in coupling reactions such as Suzuki-Miyaura coupling, forming new carbon-carbon bonds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often in the presence of a base.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Coupling Reactions: Palladium catalysts and boron reagents are typically used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chloro group.

科学的研究の応用

4-chloro-1-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound can be used in the study of enzyme inhibition and receptor binding.

Industry: The compound is used in the synthesis of agrochemicals and other industrial chemicals.

作用機序

The mechanism of action of 4-chloro-1-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or binding to particular receptors, thereby modulating biological pathways. The molecular targets and pathways involved can vary based on the derivative or the specific use of the compound.

類似化合物との比較

Similar Compounds

- 4-chloro-3-ethyl-1-methylpyrazole-5-carboxylic acid

- 3-methyl-1H-pyrazole-5-carboxylic acid

- 3,5-dichloro-1H-pyrazole derivatives

Uniqueness

4-chloro-1-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid is unique due to the specific combination of functional groups attached to the pyrazole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

生物活性

4-Chloro-1-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid is a compound belonging to the pyrazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C11H9ClN2O2

- Molecular Weight : 236.65 g/mol

- CAS Number : 15943-84-7

Biological Activity Overview

The biological activity of 4-chloro-1-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid can be categorized into several key areas:

-

Anticancer Activity

- Studies have demonstrated that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds similar to 4-chloro-1-methyl-3-phenyl-1H-pyrazole have shown efficacy against various cancer cell lines, including MCF7 (breast cancer), NCI-H460 (lung cancer), and A549 (lung carcinoma) .

- Case Study : A derivative exhibited an IC50 value of 0.39 µM against NCI-H460 cells, indicating potent antitumor activity .

-

Anti-inflammatory Effects

- Pyrazole derivatives are noted for their anti-inflammatory properties, which may be mediated through the inhibition of cyclooxygenase enzymes (COX) and other inflammatory pathways. This activity is crucial for developing treatments for chronic inflammatory diseases.

- Mechanism of Action

Table 1: Biological Activity of Pyrazole Derivatives

| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 4-Chloro-1-methyl-3-phenyl-pyrazole | MCF7 | 0.01 | Inhibition of Aurora-A kinase |

| Ethyl derivative | A549 | 26 | Induction of apoptosis |

| Novel derivative | NCI-H460 | 0.39 | Autophagy induction |

| Another derivative | HepG2 | 3.25 | Cytotoxicity via mitochondrial pathway |

Case Studies

Several studies have illustrated the potential applications of pyrazole derivatives in cancer therapy:

- Antitumor Study : A study evaluated the cytotoxic effects of various pyrazole derivatives on MCF7 and NCI-H460 cell lines, revealing significant growth inhibition with IC50 values as low as 0.01 µM for certain compounds .

- Mechanistic Insights : Research indicates that these compounds may inhibit key signaling pathways involved in cancer cell survival, such as the PI3K/Akt and MAPK pathways, leading to enhanced apoptosis in cancer cells .

Q & A

Basic: What are the standard synthetic routes for 4-chloro-1-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid?

The compound is typically synthesized via cyclocondensation or nucleophilic substitution. A common approach involves reacting precursors like ethyl acetoacetate with phenylhydrazine derivatives under basic conditions (e.g., K₂CO₃) to form the pyrazole core. Subsequent chlorination at the 4-position and carboxylation at the 5-position are critical steps. For example, 5-chloro-3-methyl-1-phenylpyrazole intermediates can undergo hydrolysis or oxidation to introduce the carboxylic acid group .

Basic: Which analytical techniques are essential for characterizing this compound?

Key techniques include:

- Single-crystal X-ray diffraction for definitive structural confirmation, as demonstrated in studies resolving bond angles (e.g., C–Cl bond angles ≈ 120°) and crystal packing .

- FTIR and NMR spectroscopy to identify functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹) and substituent positions (e.g., phenyl proton signals at δ 7.2–7.5 ppm) .

- Mass spectrometry for molecular weight validation (theoretical m/z: 236.6 g/mol for C₁₁H₉ClN₂O₂) .

Advanced: How can computational methods like DFT resolve contradictions in experimental data?

Discrepancies in spectral or structural data (e.g., bond length variations in X-ray vs. NMR) can be addressed using density functional theory (DFT). For instance, DFT calculations (B3LYP/6-31G* basis set) accurately predict vibrational frequencies and molecular electrostatic potentials, aligning with experimental FTIR and crystallographic results. This approach also clarifies electronic effects of substituents (e.g., electron-withdrawing Cl and COOH groups) on reactivity .

Advanced: What strategies optimize reaction yields in pyrazole carboxylate synthesis?

Yield optimization involves:

- Temperature control : Reactions at 80–100°C improve cyclization efficiency .

- Catalyst selection : K₂CO₃ or DMF-DMA enhances nucleophilic substitution rates in aryloxy-pyrazole formation .

- Purification : Recrystallization from ethanol/water mixtures (3:1 v/v) removes byproducts like unreacted phenylhydrazines .

Basic: What are the key stability considerations for this compound?

The carboxylic acid group is prone to decarboxylation under high heat (>150°C). Storage at 2–8°C in anhydrous conditions (e.g., desiccators with silica gel) prevents hydrolysis. Stability studies using HPLC purity checks (>98%) confirm degradation thresholds .

Advanced: How does substituent positioning influence biological activity in pyrazole derivatives?

The 3-phenyl and 4-chloro groups enhance lipophilicity, improving membrane permeability in bioactive analogs. For example, 1,5-diarylpyrazole scaffolds (similar to SR141716) show affinity for cannabinoid receptors, suggesting potential for structure-activity relationship (SAR) studies. Computational docking (e.g., AutoDock Vina) can predict binding modes to targets like COX-2 or carbonic anhydrase .

Basic: What solvents are suitable for recrystallizing this compound?

Ethanol, methanol, or ethyl acetate are preferred due to moderate polarity, which balances solubility and crystal formation. For example, ethanol/water mixtures (70:30) yield needle-shaped crystals suitable for X-ray analysis .

Advanced: Can this compound serve as a ligand in coordination chemistry?

Yes. The carboxylic acid and pyrazole nitrogen atoms act as chelating sites. Studies on similar pyrazole-carboxylates show formation of Cu(II) or Zn(II) complexes, characterized by UV-Vis (d-d transitions at ~600 nm) and cyclic voltammetry (redox peaks at −0.3 V to +0.5 V) .

Basic: What safety precautions are required during synthesis?

- Use fume hoods to handle volatile chlorinated intermediates.

- Avoid skin contact with phenylhydrazines (potential carcinogens).

- Neutralize acidic waste with NaHCO₃ before disposal .

Advanced: How do steric effects from the 3-phenyl group impact derivative synthesis?

The bulky 3-phenyl group hinders electrophilic substitution at the 4-position, necessitating forcing conditions (e.g., Cl₂ gas in acetic acid at 50°C). Steric maps from molecular modeling (e.g., Gaussian) guide regioselective modifications, such as Suzuki couplings at the 5-position .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。